BIC1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a BRD2-interactive compound that inhibits the interaction between BRD2-BD1 and acetylated histone H4K12 without affecting the K12 acetylation level of histone H4 . This compound is significant in the field of epigenetics and gene expression regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIC1 involves the reaction of 1H-benzimidazole-2-thiol with 2-bromoethyl methyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of benzimidazole attacks the bromoethyl group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves controlling the temperature, reaction time, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

BIC1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Modified benzimidazole derivatives.

Scientific Research Applications

BIC1 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Plays a role in studying protein-DNA interactions and gene expression regulation.

Medicine: Investigated for its potential therapeutic applications in cancer and neurological disorders.

Industry: Used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

BIC1 exerts its effects by inhibiting the interaction between BRD2-BD1 and acetylated histone H4K12. This inhibition prevents the recruitment of chromatin-regulating proteins to the promoter region, thereby regulating gene expression and repression . The molecular target of this compound is the bromodomain 1 (BD1) of the BET family member BRD2 .

Comparison with Similar Compounds

Similar Compounds

JQ1: Another BRD2 inhibitor with a similar mechanism of action.

I-BET762: A BET bromodomain inhibitor with high specificity.

PFI-1: A selective inhibitor of BET bromodomains.

Uniqueness of BIC1

This compound is unique in its ability to inhibit the interaction between BRD2-BD1 and acetylated histone H4K12 without affecting the acetylation level of histone H4 . This specificity makes it a valuable tool in studying epigenetic regulation and developing targeted therapies.

Biological Activity

BIC1, or Blue-light Inhibitor of Cryptochromes 1, is a protein that plays a significant role in plant growth and development through its interactions with various signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with other proteins, and implications for plant biology.

Overview of this compound Function

This compound is primarily known for its role as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway. It has been shown to positively regulate BR signaling by interacting with the transcription factor BZR1, which is crucial for the activation of BR-responsive genes in plants such as Arabidopsis thaliana and Triticum aestivum (bread wheat) .

Key Mechanisms:

- Transcriptional Coactivation : this compound enhances the activity of BZR1 by forming a complex that promotes the expression of downstream target genes involved in plant growth and development.

- Interaction with PIF4 : this compound also interacts with another transcription factor, PIF4 (Phytochrome Interacting Factor 4), to synergistically activate gene expression related to hypocotyl elongation and other growth processes .

Detailed Research Findings

Recent studies have provided insights into the molecular mechanisms underlying this compound's functions. For instance, chromatin immunoprecipitation assays have demonstrated that this compound associates with the promoters of common target genes along with BZR1 and PIF4, indicating a coordinated regulatory mechanism .

Case Study: Interaction Mapping

A study aimed at mapping the interaction domains between this compound and BZR1 revealed that specific regions of these proteins are critical for their interaction. The N-terminal region of BZR1 was found to mediate its interaction with the C-terminal region of this compound . This interaction is essential for the transcriptional activation of genes involved in BR signaling.

Data Table: Summary of Key Interactions

| Protein Interaction | Effect on Gene Expression | Plant Model |

|---|---|---|

| This compound - BZR1 | Positive regulation | Arabidopsis thaliana |

| This compound - PIF4 | Synergistic activation | Arabidopsis thaliana |

| Tathis compound - TaBZR1 | Conserved mechanism | Triticum aestivum |

Implications for Plant Biology

The discovery of this compound as a transcriptional coactivator opens new avenues for understanding how plants integrate light and hormonal signals to regulate growth. The interplay between BR signaling and light perception is crucial for optimizing plant responses to environmental conditions.

Future Research Directions

- Functional Studies : Further investigations into the specific roles of this compound in different plant species could provide deeper insights into its evolutionary conservation and functional diversity.

- Agricultural Applications : Understanding how to manipulate this compound activity may lead to innovative strategies for enhancing crop yield and resilience against environmental stresses.

Properties

Molecular Formula |

C17H16N4S2 |

|---|---|

Molecular Weight |

340.5 g/mol |

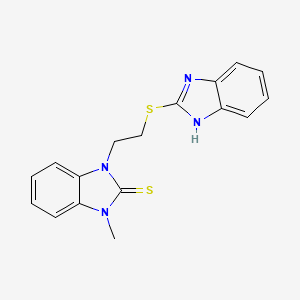

IUPAC Name |

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione |

InChI |

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19) |

InChI Key |

KDPSGIFCBZTBEZ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

Synonyms |

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione; BRD2-interactive compound-1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.